molecular formula C18H18FNO2 B6375276 2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261982-26-6

2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%

Cat. No. B6375276
CAS RN: 1261982-26-6
M. Wt: 299.3 g/mol
InChI Key: FGUSVGDIWKJFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% (2F5PPCP) is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. It is a fluorinated phenol derivative that has been found to be highly soluble in water and other organic solvents, making it an ideal choice for use in a range of lab experiments. This compound has been found to have a wide range of biological activities and has been used in the synthesis of various compounds.

Scientific Research Applications

2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been found to have a wide range of applications in scientific research. It has been used in the synthesis of various other organic compounds, such as 2-fluoro-5-(4-piperidinyl)phenol and 2-fluoro-5-(4-piperidinyl)benzene. It has also been used in the synthesis of peptides, such as 2-fluoro-5-(4-piperidinyl)-L-phenylalanine and 2-fluoro-5-(4-piperidinyl)-L-tryptophan. In addition, 2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been found to have antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been used in the synthesis of various drugs, such as antifungal agents and anticancer agents.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the body, which can have a range of effects on the nervous system. In addition, 2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Biochemical and Physiological Effects
2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been found to have a range of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and analgesic effects, as well as antioxidant activity. In addition, it has been found to have a protective effect against oxidative stress-related diseases, such as cancer and Alzheimer’s disease. It has also been found to have a beneficial effect on the cardiovascular system, as well as a protective effect against age-related cognitive decline.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has several advantages for use in lab experiments. It is highly soluble in water and organic solvents, making it an ideal choice for use in a range of experiments. In addition, it has been found to have a wide range of biological activities, making it a useful tool for studying the effects of various compounds. However, there are some limitations to using 2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in lab experiments. For example, it is not approved for use in humans and therefore cannot be used in clinical trials. In addition, it is not approved for use in animals, so it cannot be used in animal studies.

Future Directions

The potential future directions for 2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% are numerous. Further research into the compound’s mechanism of action and its effects on various biochemical and physiological processes could lead to the development of new drugs and therapies. In addition, further research into its antioxidant activity could lead to its use in the prevention and treatment of oxidative stress-related diseases. Finally, further research into its use in the synthesis of various compounds could lead to the development of new and improved compounds for use in a range of applications.

Synthesis Methods

2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% can be synthesized using a variety of methods. The most commonly used method is the reaction of 4-piperidinecarboxylic acid and 2-fluoro-5-nitrophenol in the presence of a base such as potassium carbonate. This reaction produces the desired compound in high yields. Other methods that have been used for the synthesis of 2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% include the reaction of 4-piperidinecarboxylic acid and 2-fluoro-5-chlorophenol in the presence of a base, as well as the reaction of 4-piperidinecarboxylic acid and 2-fluoro-5-iodophenol in the presence of a base.

properties

IUPAC Name

[4-(4-fluoro-3-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-9-8-15(12-17(16)21)13-4-6-14(7-5-13)18(22)20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUSVGDIWKJFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684583
Record name (4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261982-26-6
Record name (4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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